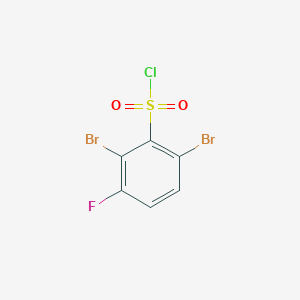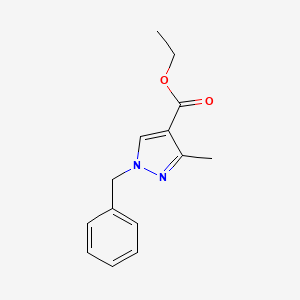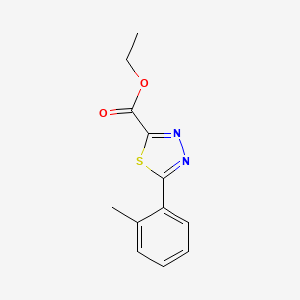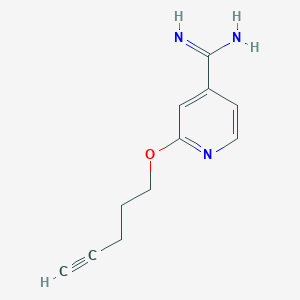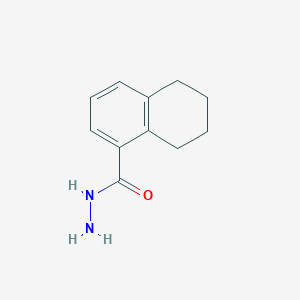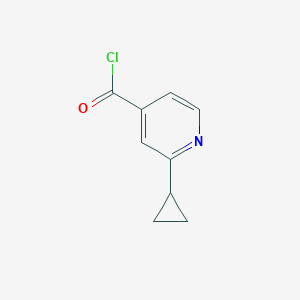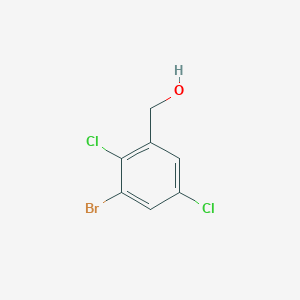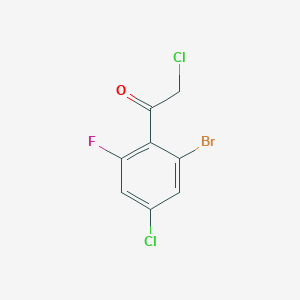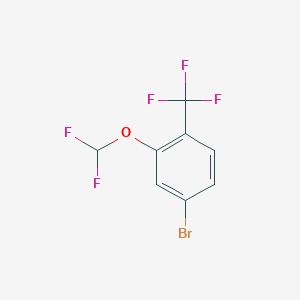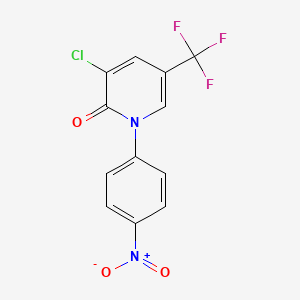
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one
Vue d'ensemble
Description
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one, also known as CNP-TFMP, is a small molecule that has been used for a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, from synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and DNA-protein interactions. It has also been used in studies of drug-receptor interactions, enzyme-substrate interactions, and the modulation of gene expression. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been used in studies of the structure and function of proteins and nucleic acids.
Mécanisme D'action
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the binding of substrates or other molecules. This inhibition can be used to study the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes and proteins involved in signal transduction pathways, cell cycle regulation, and apoptosis. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has been shown to modulate gene expression and affect the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a small molecule that can easily be synthesized, and it has a high affinity for enzymes and proteins. In addition, it is relatively non-toxic and has a low potential for off-target effects. However, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one also has some limitations. For example, it is not very stable in solution and can degrade over time. In addition, it can have a low solubility in some solvents, making it difficult to use in some experiments.
Orientations Futures
The potential applications of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one are vast and still being explored. Some potential future directions for 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one include the development of inhibitors for drug targets, the use of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one as a tool for studying the structure and function of proteins and nucleic acids, and the use of 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one as a tool for modulating gene expression. In addition, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one could be used to study the effects of environmental toxins on biological systems, and it could be used to study the effects of drugs on the body. Finally, 3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one could be used to develop new therapeutic agents.
Propriétés
IUPAC Name |
3-chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-10-5-7(12(14,15)16)6-17(11(10)19)8-1-3-9(4-2-8)18(20)21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZTOWNUCTROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




